molecular formula C24H18F2N4O2 B2887540 1-(4-benzamidobenzyl)-N-(3,4-difluorophenyl)-1H-imidazole-4-carboxamide CAS No. 1251678-69-9

1-(4-benzamidobenzyl)-N-(3,4-difluorophenyl)-1H-imidazole-4-carboxamide

Cat. No. B2887540
CAS RN: 1251678-69-9
M. Wt: 432.431
InChI Key: CJFBQQOZELGFOP-UHFFFAOYSA-N
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Description

1-(4-benzamidobenzyl)-N-(3,4-difluorophenyl)-1H-imidazole-4-carboxamide, also known as BBI-608, is a small molecule inhibitor that has been shown to have potential therapeutic applications in cancer treatment. BBI-608 is a member of the imidazole family of compounds and has been found to exhibit anti-tumor activity in preclinical studies.

Scientific Research Applications

Nonpeptide Angiotensin II Receptor Antagonists

Compounds similar to "1-(4-benzamidobenzyl)-N-(3,4-difluorophenyl)-1H-imidazole-4-carboxamide" have been studied for their potential as nonpeptide angiotensin II (AII) receptor antagonists, demonstrating potent antihypertensive effects upon oral administration. The design of these compounds involves specific structural considerations, such as the presence of acidic groups and the substitution pattern on the biphenyl system, to achieve high affinity for the AII receptor and good oral potency, making them valuable in the development of antihypertensive medications (Carini et al., 1991).

Functionalization Reactions and Theoretical Studies

The exploration of the functionalization reactions of compounds containing the imidazole core structure has been performed, providing insights into the chemical reactivity and potential applications in creating novel compounds with desired biological activities. These studies help in understanding the mechanisms of reactions and in the synthesis of derivatives with potential pharmacological properties (Yıldırım et al., 2005).

Synthesis and Antibacterial Studies

Research has also focused on synthesizing and evaluating the antibacterial efficacy of compounds derived from the imidazole scaffold. These studies have led to the development of silver(I) acetate compounds showing moderate to weak antibacterial activity against common bacterial strains, contributing to the field of antimicrobial drug discovery (Streciwilk et al., 2014).

Luminescence Sensing

Imidazole-based lanthanide(III)-organic frameworks have been synthesized and shown to exhibit selective sensitivity to benzaldehyde-based derivatives, demonstrating their potential as fluorescence sensors. This application highlights the versatility of imidazole derivatives in materials science, particularly in the development of sensing technologies (Shi et al., 2015).

Novel Syntheses of Imidazole Derivatives

Advancements in the synthesis of imidazole derivatives have been achieved, leading to the creation of compounds with unique structures and potential applications in medicinal chemistry and drug design. These synthetic strategies enable the exploration of the imidazole core's pharmacological potential by facilitating the development of derivatives with varied biological activities (Molina et al., 1989).

properties

IUPAC Name

1-[(4-benzamidophenyl)methyl]-N-(3,4-difluorophenyl)imidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18F2N4O2/c25-20-11-10-19(12-21(20)26)29-24(32)22-14-30(15-27-22)13-16-6-8-18(9-7-16)28-23(31)17-4-2-1-3-5-17/h1-12,14-15H,13H2,(H,28,31)(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJFBQQOZELGFOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CN3C=C(N=C3)C(=O)NC4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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